1,2,7,9-Tetrachlorodibenzofuran
Overview
Description
1,2,7,9-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their persistence in the environment and potential harmful effects on human health and ecosystems .
Preparation Methods
1,2,7,9-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product of industrial processes involving chlorine . These processes include the production of chlorinated pesticides, incineration of waste materials, and thermal decomposition of organochlorine compounds . The formation of this compound typically occurs under conditions such as high temperatures (over 150°C), alkaline mediums, and exposure to UV light or radical-forming substances .
Chemical Reactions Analysis
1,2,7,9-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Substitution: Chlorine atoms in this compound can be substituted by other atoms or groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen, metals, and strong oxidizing agents . The major products formed from these reactions are various chlorinated derivatives of dibenzofuran .
Scientific Research Applications
1,2,7,9-Tetrachlorodibenzofuran has been studied extensively in scientific research due to its environmental persistence and potential health impacts . Some of its applications include:
Environmental Studies: Research on the environmental impact and behavior of persistent organic pollutants.
Toxicology: Studies on the toxic effects of chlorinated dibenzofurans on human health and ecosystems.
Analytical Chemistry: Development of methods for detecting and quantifying chlorinated dibenzofurans in environmental samples.
Mechanism of Action
The mechanism by which 1,2,7,9-Tetrachlorodibenzofuran exerts its effects involves binding to the aryl hydrocarbon receptor (AHR), a ligand-activated transcriptional activator . This binding leads to the activation of genes involved in various biological processes, including detoxification and metabolism . The activation of AHR and its target genes can result in toxic effects such as immunotoxicity, carcinogenicity, and disruption of lipid metabolism .
Comparison with Similar Compounds
1,2,7,9-Tetrachlorodibenzofuran is part of the chlorinated dibenzofuran family, which includes 135 individual compounds with varying degrees of chlorination . Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another chlorinated dibenzofuran with similar properties.
1,2,3,7,8-Pentachlorodibenzofuran: Exhibits similar toxicological effects and environmental behavior.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
Properties
IUPAC Name |
1,2,7,9-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMFRPIFZAKMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232540 | |
Record name | 1,2,7,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-26-1 | |
Record name | 1,2,7,9-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,7,9-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,7,9-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO5HN0F1TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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